Ditetradecyl 3,3'-(1,4-phenylene)di(prop-2-enoate)
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Overview
Description
Ditetradecyl 3,3’-(1,4-phenylene)di(prop-2-enoate) is a chemical compound with the molecular formula C40H66O4. . This compound is characterized by its ester functional groups and a phenylene group, making it a versatile molecule in various chemical applications.
Preparation Methods
The synthesis of Ditetradecyl 3,3’-(1,4-phenylene)di(prop-2-enoate) typically involves the esterification of 3,3’-(1,4-phenylene)di(prop-2-enoic acid) with tetradecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ditetradecyl 3,3’-(1,4-phenylene)di(prop-2-enoate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ditetradecyl 3,3’-(1,4-phenylene)di(prop-2-enoate) has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: It can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Industry: Used in the production of coatings, adhesives, and plasticizers.
Mechanism of Action
The mechanism of action of Ditetradecyl 3,3’-(1,4-phenylene)di(prop-2-enoate) involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding alcohols and acids, which can then participate in further biochemical pathways. The phenylene group provides structural stability and can interact with aromatic receptors .
Comparison with Similar Compounds
Similar compounds to Ditetradecyl 3,3’-(1,4-phenylene)di(prop-2-enoate) include:
Ditetradecyl 3,3’-(1,4-phenylene)bisacrylate: Similar structure but different functional groups.
Ditetradecyl 3,3’-thiodipropionate: Contains sulfur in place of the phenylene group.
Dimyristyl 3,3’-thiodipropionate: Similar ester groups but different alkyl chains. The uniqueness of Ditetradecyl 3,3’-(1,4-phenylene)di(prop-2-enoate) lies in its specific ester and phenylene groups, which provide distinct chemical properties and reactivity.
Properties
CAS No. |
113736-30-4 |
---|---|
Molecular Formula |
C40H66O4 |
Molecular Weight |
610.9 g/mol |
IUPAC Name |
tetradecyl 3-[4-(3-oxo-3-tetradecoxyprop-1-enyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C40H66O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-35-43-39(41)33-31-37-27-29-38(30-28-37)32-34-40(42)44-36-26-24-22-20-18-16-14-12-10-8-6-4-2/h27-34H,3-26,35-36H2,1-2H3 |
InChI Key |
UEMHYDACGBTCPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C=CC1=CC=C(C=C1)C=CC(=O)OCCCCCCCCCCCCCC |
Origin of Product |
United States |
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